molecular formula C8H8BNO4 B1588131 (E)-(4-(2-Nitrovinyl)phenyl)boronic acid CAS No. 216394-04-6

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Cat. No. B1588131
M. Wt: 192.97 g/mol
InChI Key: GMEGTAODWQPCOD-AATRIKPKSA-N
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Description



  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a boronic acid derivative with a nitrovinyl group attached to a phenyl ring.

  • It is used in various chemical and biological applications due to its unique properties.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of a boronic acid precursor with a nitroalkene, followed by purification and characterization.





  • Molecular Structure Analysis



    • The molecular structure consists of a boron atom bonded to a phenyl ring and a nitrovinyl group.

    • The boron atom forms a reversible covalent bond with cis-diol groups.





  • Chemical Reactions Analysis



    • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    • It can also undergo reversible covalent interactions with cis-diol-containing molecules.





  • Physical And Chemical Properties Analysis



    • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a solid compound.

    • It is soluble in organic solvents.

    • Melting point, boiling point, and other physical properties can be found in relevant literature.




  • Scientific Research Applications

    Optical Modulation in Nanotechnology

    Phenyl boronic acids, including derivatives like (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, play a significant role in nanotechnology, particularly in optical modulation. These compounds have been utilized in conjugation with polyethylene glycol to disperse single-walled carbon nanotubes in aqueous solutions, leading to the quenching of near-infrared fluorescence in response to saccharide binding. This phenomenon is crucial for the development of nanoscale sensors and devices, demonstrating the capacity of phenyl boronic acids to influence the optical properties of carbon nanotubes systematically (Mu et al., 2012).

    Fluorescent Probes in Chemical Biology

    In the realm of chemical biology, (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives have been incorporated into fluorescent dyes, such as boron dipyrromethene (Bodipy) dyes, to create sensitive and specific probes. These probes are capable of detecting changes in their environment, making them valuable tools for biological imaging and the study of cellular processes. The structural modifications introduced by substituents like the nitro group on the phenyl ring of boronic acids significantly affect the fluorescent properties of these dyes, enabling the development of advanced imaging techniques (Ziessel et al., 2006).

    Bioconjugation for Therapeutic Applications

    Boronic acids, including (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, have been explored for their potential in bioconjugation strategies. These compounds can form stable complexes with biomolecules, offering a versatile method for creating protein-protein conjugates and other bioconjugates. This property is particularly beneficial in the development of targeted drug delivery systems and the design of biomolecule-based therapeutics. The ability to perform sequential cross-coupling through nickel- and copper-catalyzed processes illustrates the multifaceted applications of boronic acids in therapeutic development (Miller et al., 2021).

    Safety And Hazards



    • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid may cause skin and eye irritation.

    • Proper handling and storage precautions are necessary.




  • Future Directions



    • Further research could explore its applications in biosensors, drug delivery, and material science.

    • Investigate novel boronic acid-based materials for improved performance.




    properties

    IUPAC Name

    [4-[(E)-2-nitroethenyl]phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H/b6-5+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GMEGTAODWQPCOD-AATRIKPKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    B(C1=CC=C(C=C1)/C=C/[N+](=O)[O-])(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8BNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70420751
    Record name {4-[(E)-2-Nitroethenyl]phenyl}boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70420751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.97 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

    CAS RN

    216394-04-6
    Record name {4-[(E)-2-Nitroethenyl]phenyl}boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70420751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 216394-04-6
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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